molecular formula C16H16N2 B14449727 4-methyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 79462-09-2

4-methyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B14449727
CAS No.: 79462-09-2
M. Wt: 236.31 g/mol
InChI Key: SIFSQAFPUJTRAI-UHFFFAOYSA-N
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Description

4-methyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. The unique structure of this compound makes it an interesting subject for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with acetophenone derivatives under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzodiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-methyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and properties of benzodiazepines.

    Biology: Research on its interactions with biological targets, such as receptors and enzymes, helps in understanding its potential therapeutic effects.

    Medicine: The compound is investigated for its potential use in treating neurological disorders, anxiety, and insomnia.

    Industry: It may be used in the development of new pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-methyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another well-known benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: A benzodiazepine used for its anxiolytic and sedative effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

4-methyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

79462-09-2

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

4-methyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

InChI

InChI=1S/C16H16N2/c1-12-11-16(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-12/h2-10,16,18H,11H2,1H3

InChI Key

SIFSQAFPUJTRAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2NC(C1)C3=CC=CC=C3

Origin of Product

United States

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